Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and a trifluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromomethylation: : The synthesis of methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate typically begins with the bromomethylation of methyl 3-(trifluoromethyl)benzoate. This can be achieved using bromine and a suitable catalyst under controlled conditions to introduce the bromomethyl group.
-
Esterification: : Alternatively, the compound can be synthesized by esterifying 2-(bromomethyl)-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines, thiols, or alkoxides.
-
Reduction Reactions: : The compound can be reduced to form the corresponding methyl 2-(hydroxymethyl)-3-(trifluoromethyl)benzoate using reducing agents like lithium aluminum hydride (LiAlH4).
-
Oxidation Reactions: : Oxidation of the bromomethyl group can yield the corresponding carboxylic acid derivative, methyl 2-(carboxymethyl)-3-(trifluoromethyl)benzoate, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Methyl 2-(azidomethyl)-3-(trifluoromethyl)benzoate.
Reduction: Methyl 2-(hydroxymethyl)-3-(trifluoromethyl)benzoate.
Oxidation: Methyl 2-(carboxymethyl)-3-(trifluoromethyl)benzoate.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate serves as a versatile intermediate for the preparation of various complex molecules. Its bromomethyl group is particularly useful for introducing functional groups through substitution reactions.
Biology
The compound’s derivatives are explored for their potential biological activities. For instance, modifications of the bromomethyl and trifluoromethyl groups can lead to compounds with enhanced pharmacological properties, such as improved bioavailability and metabolic stability.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of novel therapeutic agents. Its trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique reactivity profile makes it valuable for producing compounds with specific desired properties.
Mechanism of Action
The mechanism by which methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethyl group can influence the reactivity and stability of the compound by its strong electron-withdrawing effect, which can stabilize negative charges and enhance the electrophilicity of the molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bromomethyl)benzoate: Lacks the trifluoromethyl group, making it less lipophilic and potentially less stable in biological systems.
Methyl 3-(trifluoromethyl)benzoate: Lacks the bromomethyl group, reducing its versatility in nucleophilic substitution reactions.
Methyl 2-(chloromethyl)-3-(trifluoromethyl)benzoate: Similar but with a chlorine atom instead of bromine, which can affect the reactivity and the types of nucleophiles that can be used.
Uniqueness
Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is unique due to the combination of the bromomethyl and trifluoromethyl groups. This combination imparts distinct reactivity and stability characteristics, making it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)6-3-2-4-8(7(6)5-11)10(12,13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYWLNAELNNBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591195 | |
Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346603-68-7 | |
Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.